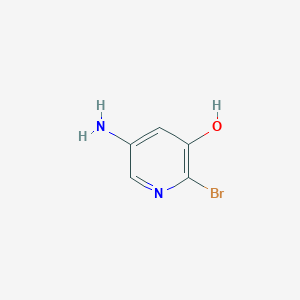

5-Amino-2-bromo-3-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

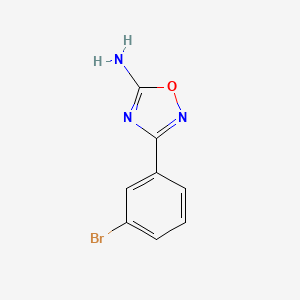

La 5-Amino-2-bromo-3-hydroxypyridine est un composé organique de formule moléculaire C5H5BrN2O. Il s'agit d'un dérivé de la pyridine, un hétérocycle aromatique à six chaînons contenant un atome d'azote. Ce composé se distingue par ses groupes fonctionnels brome, amino et hydroxyle, qui lui confèrent des propriétés chimiques et une réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-Amino-2-bromo-3-hydroxypyridine peut être réalisée par différentes méthodes. Une approche courante implique la bromation de la 3-hydroxy-2-aminopyridine. Cette réaction utilise généralement du brome ou un réactif contenant du brome dans des conditions contrôlées pour introduire l'atome de brome à la position souhaitée sur le cycle pyridinique .

Une autre méthode implique la protection du groupe amino suivie d'une bromation et d'une déprotection ultérieure. Par exemple, la 2-amino-5-hydroxypyridine peut être synthétisée par un processus en quatre étapes impliquant des réactions de protection, une méthoxylation, une déprotection et une déméthylation .

Méthodes de production industrielle

La production industrielle de la this compound utilise souvent des réactions de bromation à grande échelle avec du brome ou du N-bromosuccinimide (NBS) comme agent bromant. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le procédé peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

La 5-Amino-2-bromo-3-hydroxypyridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation et réduction : Le groupe hydroxyle peut être oxydé en groupe carbonyle, et le groupe amino peut subir une réduction pour former différents dérivés.

Réactions de couplage : Elle peut participer à des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone avec d'autres composés aromatiques.

Réactifs et conditions courantes

Bromation : Brome, N-bromosuccinimide (NBS)

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Couplage : Catalyseurs au palladium, acides boroniques

Principaux produits formés

Produits de substitution : Diverses pyridines substituées en fonction du nucléophile utilisé.

Produits d'oxydation : Dérivés de la pyridine avec des groupes carbonyles.

Produits de couplage : Composés biaryliques formés par couplage de Suzuki-Miyaura.

Applications De Recherche Scientifique

La 5-Amino-2-bromo-3-hydroxypyridine est utilisée dans diverses applications de recherche scientifique :

Chimie : Elle sert d'intermédiaire dans la synthèse de molécules organiques et d'hétérocycles plus complexes.

Biologie : Elle est utilisée dans l'étude des mécanismes enzymatiques et comme élément constitutif de composés bioactifs.

Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action de la this compound dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec les enzymes ou les récepteurs, modulant leur activité. Par exemple, elle peut agir comme un inhibiteur de certaines kinases en se liant au site actif et en empêchant l'accès du substrat . La présence des groupes amino, brome et hydroxyle permet des interactions spécifiques avec les molécules cibles, influençant leur fonction et leur activité.

Mécanisme D'action

The mechanism of action of 5-Amino-2-bromo-3-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . The presence of the amino, bromine, and hydroxyl groups allows for specific interactions with target molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-5-bromopyridine : Structure similaire mais sans le groupe hydroxyle.

3-Amino-5-bromo-2-hydroxypyridine : Structure similaire mais avec un positionnement différent des groupes fonctionnels.

2-Bromo-5-hydroxypyridine : Manque le groupe amino.

Unicité

La 5-Amino-2-bromo-3-hydroxypyridine est unique en raison de la présence des trois groupes fonctionnels (amino, brome et hydroxyle) sur le cycle pyridinique. Cette combinaison de groupes fonctionnels offre une réactivité distincte et permet des transformations chimiques diverses et des applications dans divers domaines.

Propriétés

Formule moléculaire |

C5H5BrN2O |

|---|---|

Poids moléculaire |

189.01 g/mol |

Nom IUPAC |

5-amino-2-bromopyridin-3-ol |

InChI |

InChI=1S/C5H5BrN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |

Clé InChI |

HYRQRYJFHHOZTI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1O)Br)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)

![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)

![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)

![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)

![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)

![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)